Cas no 83768-03-0 (2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo-)

2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo- structure
83768-03-0 structure
Product name:2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo-
CAS No:83768-03-0
MF:C11H8N2O2ClI
MW:362.55042
CID:668481
PubChem ID:13062938

2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo-
    • 1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one
    • DTXSID70516825
    • 83768-03-0
    • 1-(4-Chlorophenoxy)methyl-5-iodopyrimidin-2-one
    • 1-[(4-Chlorophenoxy)methyl]-5-iodopyrimidin-2(1H)-one
    • SCHEMBL10742960
    • 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one
    • NJMMDQFIDIDMPI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2
    • InChI Key: NJMMDQFIDIDMPI-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl

Computed Properties

  • Exact Mass: 361.93190g/mol
  • Monoisotopic Mass: 361.93190g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.9Ų

2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo- Related Literature

Additional information on 2(1H)-Pyrimidinone, 1-[(4-chlorophenoxy)methyl]-5-iodo-

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